molecular formula C21H20N4O2S B5762463 ethyl 2-amino-1-[2-(phenylthio)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

ethyl 2-amino-1-[2-(phenylthio)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No. B5762463
M. Wt: 392.5 g/mol
InChI Key: KQRVJPRJXAVEAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-1-[2-(phenylthio)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a synthetic compound with potential applications in scientific research. It is a heterocyclic organic compound that belongs to the family of pyrroloquinoxalines.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-1-[2-(phenylthio)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves the inhibition of protein kinases. It binds to the ATP-binding site of the kinase and prevents the transfer of phosphate groups to downstream signaling molecules. This results in the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 2-amino-1-[2-(phenylthio)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate are dependent on the specific protein kinase that it inhibits. Inhibition of EGFR results in the inhibition of cell proliferation and survival in cancer cells. Inhibition of JAK2 results in the suppression of immune responses. The compound has also been found to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of Ethyl 2-amino-1-[2-(phenylthio)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is its high potency as a protein kinase inhibitor. This makes it a useful tool for studying the role of specific kinases in cellular processes. However, one limitation of the compound is its potential toxicity. It has been found to be cytotoxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on Ethyl 2-amino-1-[2-(phenylthio)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate. One direction is the development of more potent and selective inhibitors of specific protein kinases. Another direction is the investigation of the compound's potential as a therapeutic agent for cancer and immune-related diseases. Additionally, the compound's anti-inflammatory effects could be further explored for potential applications in treating inflammatory diseases.

Synthesis Methods

The synthesis of Ethyl 2-amino-1-[2-(phenylthio)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves the condensation of 2-phenylethanethiol with 2,3-dichloroquinoxaline followed by the reaction with ethyl glycinate hydrochloride. The final product is obtained by treating the intermediate with sodium hydroxide. The yield of the synthesis method is relatively high, and the compound can be purified using column chromatography.

Scientific Research Applications

Ethyl 2-amino-1-[2-(phenylthio)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has potential applications in scientific research due to its ability to inhibit protein kinases. It has been found to be a potent inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). This makes it a potential candidate for the development of anti-cancer drugs. In addition, the compound has been found to inhibit the activity of the Janus kinase 2 (JAK2) enzyme, which is involved in the regulation of immune responses. This makes it a potential candidate for the development of immunosuppressive drugs.

properties

IUPAC Name

ethyl 2-amino-1-(2-phenylsulfanylethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-2-27-21(26)17-18-20(24-16-11-7-6-10-15(16)23-18)25(19(17)22)12-13-28-14-8-4-3-5-9-14/h3-11H,2,12-13,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRVJPRJXAVEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCSC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-1-(2-(phenylthio)ethyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.